Cas no 239-35-0 (1,2-Benzo-9-thiafluorene)

1,2-Benzo-9-thiafluorene 化学的及び物理的性質
名前と識別子
-
- Benzo[b]naphtho[2,1-d]thiophene
- 1,2-Benzodiphenylene sulfide
- naphtho[1,2-b][1]benzothiole
- 1,2-Benzo-9-thiafluorene
- 11-Thiabenzo(a)fluorene
- Benzo[a]dibenzothiophene
- benzo[b]naphtho[1,2-d]thiophene
- Benzo[b]naphtho[2,1-d]thiophene200µg
- benzo[b]naphto[2,1-d]thiophene
- benzo[b]naptho[2,1-d]thiophene
- benzo[d]naphtho[1,2-b]thiophene
- Naphtho(1,2-b)thianaphthene
- Q27290290
- naphtho[1, 2-b][1]benzothiole
- 239-35-0
- TSV456A44D
- FT-0606286
- Benzo(a)dibenzothiophene
- NSC 89259
- NSC-89259
- MFCD00010043
- 1,2-Benzo-9-thiafluorene; Benzo[a]dibenzothiophene; NSC 89259; Naphtho[1,2-b]thianaphthene
- 1,2-Benzodiphenylene sulfide, 99%
- Naphtho[1,2-b][1]benzothiophene #
- CHEBI:177498
- Benzo[b]naphtho[2,1-d]thiophene 10 microg/mL in Cyclohexane
- CCRIS 4012
- BENZO(B)NAPHTHO(2,1-D)THIOPHENE [IARC]
- BENZO(B)NAPHTHO(2,1-D)THIOPHENE
- NS00027512
- C20124
- 1,2-Benzodiphenylene sulphide
- YEUHHUCOSQOCIX-UHFFFAOYSA-N
- NSC89259
- Naphtho[1,2-b]thianaphthene
- SCHEMBL1294668
- EINECS 205-948-0
- DTXSID8075205
- J-015283
- UNII-TSV456A44D
- DB-046299
-
- MDL: MFCD00010043
- インチ: InChI=1S/C16H10S/c1-2-6-12-11(5-1)9-10-14-13-7-3-4-8-15(13)17-16(12)14/h1-10H
- InChIKey: YEUHHUCOSQOCIX-UHFFFAOYSA-N
- ほほえんだ: C1C2=C(C=CC3=C2SC2C=CC=CC3=2)C=CC=1
計算された属性
- せいみつぶんしりょう: 234.05000
- どういたいしつりょう: 234.05032149g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 0
- 水素結合受容体数: 1
- 重原子数: 17
- 回転可能化学結合数: 0
- 複雑さ: 287
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 0
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- ひょうめんでんか: 0
- 疎水性パラメータ計算基準値(XlogP): 何もない
- トポロジー分子極性表面積: 28.2Ų
- 互変異性体の数: 何もない
じっけんとくせい
- 色と性状: 未確定
- 密度みつど: 1.3±0.1 g/cm3
- ゆうかいてん: 188-190 °C (lit.)
- ふってん: 434.3±14.0 °C at 760 mmHg
- フラッシュポイント: 163.0±6.3 °C
- ようかいど: chloroform: soluble2.5%, clear to very slightly hazy, colorless to faint yellow or tan
- PSA: 28.24000
- LogP: 5.20770
- じょうきあつ: 0.0±1.0 mmHg at 25°C
- ようかいせい: 未確定
1,2-Benzo-9-thiafluorene セキュリティ情報
- シグナルワード:warning
- 危害声明: H303+H313+H333
- 警告文: P264+P280+P305+P351+P338+P337+P313
- 危険物輸送番号:NONH for all modes of transport
- WGKドイツ:3
- セキュリティの説明: S22-S24/25
- ちょぞうじょうけん:storage at -4℃ (1-2weeks), longer storage period at -20℃ (1-2years)
- セキュリティ用語:S22;S24/25
1,2-Benzo-9-thiafluorene 税関データ
- 税関コード:2934999090
- 税関データ:
中国税関番号:
2934999090概要:
2934999090。他の複素環式化合物。付加価値税:17.0%。税金還付率:13.0%。規制条件:なし。最恵国待遇関税:6.5%。一般関税:20.0%
申告要素:
製品名、コンポーネント内容、使用
要約:
2934999090。他の複素環式化合物。付加価値税:17.0%。税金還付率:13.0%。最恵国待遇関税:6.5%。一般関税:20.0%
1,2-Benzo-9-thiafluorene 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
A2B Chem LLC | AB57045-25mg |
1,2-Benzodiphenylene sulfide |
239-35-0 | 99% | 25mg |
$309.00 | 2024-04-20 | |
A2B Chem LLC | AB57045-10mg |
1,2-Benzodiphenylene sulfide |
239-35-0 | 10mg |
$198.00 | 2023-12-31 | ||
TRC | B207085-5mg |
1,2-Benzo-9-thiafluorene |
239-35-0 | 5mg |
$ 121.00 | 2023-04-19 | ||
TRC | B207085-25mg |
1,2-Benzo-9-thiafluorene |
239-35-0 | 25mg |
$ 483.00 | 2023-04-19 | ||
XI GE MA AO DE LI QI ( SHANG HAI ) MAO YI Co., Ltd. | 255122-25MG |
1,2-Benzo-9-thiafluorene |
239-35-0 | 99% | 25MG |
792.93 | 2021-05-17 | |
TRC | B207085-10mg |
1,2-Benzo-9-thiafluorene |
239-35-0 | 10mg |
$ 207.00 | 2023-04-19 | ||
1PlusChem | 1P003DSL-50mg |
1,2-Benzodiphenylene sulfide |
239-35-0 | 95% | 50mg |
$253.00 | 2025-02-19 |
1,2-Benzo-9-thiafluorene 関連文献
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1. Regio- and stereo-selective dioxygenase-catalysed cis-dihydroxylation of fjord-region polycyclic arenesDerek R. Boyd,Narain D. Sharma,John S. Harrison,Martina A. Kennedy,Christopher C. R. Allen,David T. Gibson J. Chem. Soc. Perkin Trans. 1 2001 1264
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Xianlei Zhu,Chunrong Jia J. Environ. Monit. 2012 14 1926
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Derek R. Boyd,Narain D. Sharma,Brian McMurray,Simon A. Haughey,Christopher C. R. Allen,John T. G. Hamilton,W. Colin McRoberts,Rory A. More O'Ferrall,Jasmina Nikodinovic-Runic,Lydie A. Coulombel,Kevin E. O'Connor Org. Biomol. Chem. 2012 10 782
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4. Polycyclic aromatic hydrocarbons in pine and spruce shoots—temporal trends and spatial distributionChrista Schr?ter-Kermani,Dirk Kreft,Bernd Schilling,Monika Herrchen,Gerhard Wagner J. Environ. Monit. 2006 8 806
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Derek R. Boyd,Narain D. Sharma,Jonathan G. Carroll,Christopher C. R. Allen,David A. Clarke,David T. Gibson Chem. Commun. 1999 1201
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Grace Park,Pamela Brunswick,Honoria Kwok,Maxine Haberl,Jeffrey Yan,Ceara MacInnis,Marcus Kim,Caren Helbing,Graham van Aggelen,Dayue Shang Anal. Methods 2018 10 5559
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Uwayemi M. Sofowote,Laurie M. Allan,Brian E. McCarry J. Environ. Monit. 2010 12 425
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Sumit Chaurasia,Chia-Jung Liang,Yung-Sheng Yen,Jiann T. Lin J. Mater. Chem. C 2015 3 9765
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X. Zheng,S. M. Baumann,S. M. Chintala,K. D. Galloway,J. B. Slaughter,R. D. McCulla Photochem. Photobiol. Sci. 2016 15 791
1,2-Benzo-9-thiafluoreneに関する追加情報
Introduction to 1,2-Benzo-9-thiafluorene (CAS No: 239-35-0)
1,2-Benzo-9-thiafluorene, identified by the Chemical Abstracts Service Number (CAS No) 239-35-0, is a significant organic compound that has garnered considerable attention in the field of chemical and pharmaceutical research. This heterocyclic aromatic molecule belongs to the class of fluorene derivatives, featuring a sulfur atom incorporated into the fluorene backbone, which imparts unique electronic and photophysical properties. The structural novelty of 1,2-benzo-9-thiafluorene makes it a promising candidate for various applications, particularly in the development of advanced materials and pharmaceutical agents.
The molecular structure of 1,2-benzo-9-thiafluorene consists of a fused benzene ring and a thiafluorene unit, creating a conjugated system that enhances its ability to participate in electronic interactions. This conjugation is pivotal for its utility in optoelectronic applications, such as organic light-emitting diodes (OLEDs), organic photovoltaics (OPVs), and field-effect transistors (OFETs). The presence of the sulfur atom in the thiafluorene moiety modifies the electronic properties compared to its parent compound, fluorene, by introducing additional electron-donating capabilities and altering the energy levels of the HOMO (highest occupied molecular orbital) and LUMO (lowest unoccupied molecular orbital).
Recent advancements in the synthesis and application of 1,2-benzo-9-thiafluorene have been extensively explored in academic and industrial research. One notable area of interest is its use as a building block for designing high-performance polymers and small-molecule organic semiconductors. For instance, researchers have synthesized polymeric materials based on 1,2-benzo-9-thiafluorene units that exhibit exceptional charge transport properties, making them suitable for flexible electronics. These polymers demonstrate high hole mobility and excellent thermal stability, which are critical factors for practical device applications.
In addition to its role in materials science, 1,2-benzo-9-thiafluorene has shown potential in pharmaceutical applications. The unique structural features of this compound allow it to interact with biological targets in novel ways, which has sparked interest in its use as an intermediate in drug discovery. Studies have indicated that derivatives of 1,2-benzo-9-thiafluorene may exhibit bioactivity against certain diseases by modulating specific enzymatic pathways or by acting as scaffolds for further functionalization. The sulfur-containing heterocycle is particularly noteworthy for its ability to engage with biological systems through sulfur-nitrogen or sulfur-hydrogen interactions, offering a rich chemical space for medicinal chemists to explore.
The synthesis of 1,2-benzo-9-thiafluorene typically involves multi-step organic reactions that require precise control over reaction conditions to achieve high yields and purity. Common synthetic routes include cyclization reactions followed by functional group transformations to introduce the desired substituents. Advances in catalytic methods have enabled more efficient and sustainable synthetic pathways for 1,2-benzo-9-thiafluorene, reducing the environmental impact of its production. These methods often employ transition metal catalysts or organocatalysts that facilitate key bond-forming steps while minimizing waste generation.
The optoelectronic properties of 1,2-benzo-9-thiafluorene have been thoroughly investigated due to its relevance in modern display technologies and energy conversion systems. Researchers have demonstrated that thin films composed of this compound exhibit strong fluorescence emissions with tunable wavelengths depending on the substitution pattern. This tunability makes it an attractive material for use in color-emitting devices and sensors. Moreover, the high quantum yields observed in these films suggest potential applications in bioimaging and optoelectronic devices where brightness and efficiency are critical.
Recent studies have also explored the photophysical behavior of 1,2-benzo-9-thiafluorene under different environmental conditions. For example, investigations into solution-phase photophysics have revealed insights into excited-state dynamics, including intersystem crossing rates and singlet oxygen generation. These findings are crucial for understanding how this compound behaves in devices such as OLEDs and solar cells. Additionally, theoretical calculations using density functional theory (DFT) have provided detailed electronic structure insights into 1,2-benzo-9-thiafluorene, aiding in the rational design of derivatives with enhanced performance characteristics.
The pharmaceutical potential of 1,2-benzo-9-thiafluorene has been further validated through computational modeling studies that predict its interaction with biological targets such as enzymes and receptors. These studies often employ molecular docking techniques to screen virtual libraries of compounds for their binding affinity to specific proteins associated with diseases like cancer or inflammation. The results suggest that modifications to the 1,2-benzo-9-thiafluorene core structure could enhance its therapeutic efficacy while minimizing side effects.
In conclusion,1,2-benzo-9-thiafluorene (CAS No: 239-35-0) is a versatile compound with significant applications across multiple scientific disciplines. Its unique structural features enable it to serve as a key material in advanced electronics while also holding promise as a pharmacological intermediate. As research continues to uncover new synthetic methods and applications,1,2-benzo-9-thiafluorene is poised to play an increasingly important role in both industrial and academic settings.
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